Cas no 214915-69-2 (2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol)
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol
- 1H-Indole-3-ethanol,4-bromo-7-methyl-
- 4-bromo-7-methyl-1H-Indole-3-ethanol
- 4-bromo-7-methyl tryptophol
- MB14591
- DTXSID10633601
- 2-(4-bromo-7-methyl-1H-indol-3-yl)-ethanol
- 214915-69-2
- 2-(4-bromo-7-methyl-1H-indol-3-yl)ethan-1-ol
- SCHEMBL5389368
- IMBXJFIYYBWRQH-UHFFFAOYSA-N
- FT-0742619
- DB-066537
-
- MDL: MFCD15071661
- Inchi: 1S/C11H12BrNO/c1-7-2-3-9(12)10-8(4-5-14)6-13-11(7)10/h2-3,6,13-14H,4-5H2,1H3
- InChI Key: IMBXJFIYYBWRQH-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C)C2=C1C(=CN2)CCO
Computed Properties
- Exact Mass: 282.03700
- Monoisotopic Mass: 253.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 36Ų
Experimental Properties
- Density: 1.543
- Boiling Point: 417°C at 760 mmHg
- Flash Point: 206°C
- Refractive Index: 1.678
- PSA: 62.04000
- LogP: 2.80120
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008300-1g |
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol |
214915-69-2 | 95% | 1g |
$690.80 | 2023-09-02 | |
| Chemenu | CM146904-1g |
2-(4-bromo-7-methyl-1H-indol-3-yl)ethan-1-ol |
214915-69-2 | 95% | 1g |
$729 | 2021-08-05 | |
| Matrix Scientific | 223216-500mg |
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol, 95% min |
214915-69-2 | 95% | 500mg |
$729.00 | 2023-09-09 | |
| Matrix Scientific | 223216-1g |
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol, 95% min |
214915-69-2 | 95% | 1g |
$1315.00 | 2023-09-09 | |
| Chemenu | CM146904-1g |
2-(4-bromo-7-methyl-1H-indol-3-yl)ethan-1-ol |
214915-69-2 | 95% | 1g |
$*** | 2023-03-31 |
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol
Comprehensive Overview of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol (CAS No. 214915-69-2)
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol (CAS No. 214915-69-2) is a specialized brominated indole derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its unique indole-ethanol structure, has garnered attention due to its potential role in developing novel bioactive molecules. Researchers are increasingly exploring its utility in drug discovery, particularly in targeting neurological disorders and anti-inflammatory pathways, aligning with current trends in precision medicine.
The molecular structure of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol features a bromo-substituted indole core coupled with an ethanol side chain, which enhances its solubility and reactivity. This design makes it a versatile intermediate for synthesizing more complex heterocyclic compounds. Recent studies highlight its relevance in cancer research, where modified indole derivatives show promise as kinase inhibitors. Such findings resonate with the growing public interest in targeted therapies and personalized medicine, frequently searched topics in scientific and medical communities.
From a synthetic chemistry perspective, CAS No. 214915-69-2 serves as a critical building block for high-value intermediates. Its 4-bromo-7-methyl substitution pattern offers selective sites for further functionalization, enabling the creation of diverse indole-based scaffolds. This adaptability is crucial for medicinal chemists designing compounds with optimized ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), a hot topic in AI-driven drug design platforms.
Environmental and green chemistry considerations are also pivotal when discussing 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol. With the rise of sustainable synthesis methods, researchers are investigating catalytic approaches to minimize waste during its production. This aligns with global searches for eco-friendly chemical processes and circular economy solutions, reflecting broader societal concerns about climate change and resource efficiency.
In analytical applications, this compound's distinct UV-Vis absorption profile and mass spectrometry signatures facilitate its identification in complex mixtures. Laboratories leveraging HPLC-MS or NMR spectroscopy often use it as a reference standard, addressing the demand for reliable analytical standards in quality control—a frequently searched term in life sciences forums.
Market-wise, the demand for CAS No. 214915-69-2 correlates with advancements in biopharmaceuticals and agrochemicals. Suppliers emphasize its high purity grades (>98%) to meet stringent GMP requirements, another trending query among industrial buyers. Its stability under controlled conditions makes it suitable for long-term storage, a practical advantage for research facilities.
Future prospects for 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol include explorations in neuroscience (e.g., serotonin receptor modulation) and material science (e.g., organic semiconductors). These interdisciplinary connections mirror the rise of convergence research, a popular theme in scientific funding discussions. As open-access databases expand, collaborative studies on such compounds are likely to accelerate innovation.
In summary, 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol exemplifies how niche chemicals drive progress across multiple domains. Its intersection with cutting-edge research and industrial applications ensures sustained relevance, while its structural ingenuity continues to inspire new synthetic methodologies. For those tracking emerging chemical entities, this compound remains a compelling case study in modern molecular innovation.
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